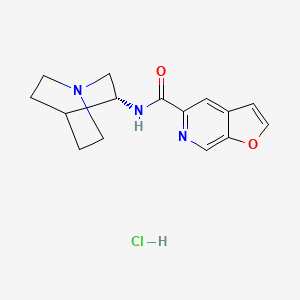

PHA-543613 hydrochloride

Overview

Description

PHA-543613 hydrochloride is a potent and selective agonist for the α7 subtype of neural nicotinic acetylcholine receptors . It has a high level of brain penetration and good oral bioavailability . It is under development as a possible treatment for cognitive deficits in schizophrenia .

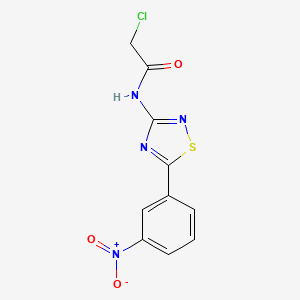

Molecular Structure Analysis

PHA-543613 hydrochloride has a molecular weight of 307.78 . Its chemical formula is C15H18ClN3O2 .Physical And Chemical Properties Analysis

PHA-543613 hydrochloride is soluble to 100 mM in water and to 25 mM in DMSO . It should be stored at +4°C .Scientific Research Applications

Neurodegenerative Disease Research

PHA-543613 hydrochloride has been used to study its effect on recognition memory and neurovascular coupling response in β-amyloid (Aβ) 25-35-treated mice, which is a model for Alzheimer’s disease. It helps in understanding the potential therapeutic effects on cognitive impairment caused by neurodegenerative diseases .

Schizophrenia Treatment Exploration

This compound acts as a potent and selective agonist for the α7 subtype of neural nicotinic acetylcholine receptors. It is being explored as a potential treatment for cognitive deficits in schizophrenia due to its ability to positively influence sensory gating and memory in in vivo models .

Anti-inflammatory Responses in Oral Health

PHA-543613 hydrochloride has shown potential in oral health by inhibiting pathogen-induced interleukin-8 (IL-8) expression by oral keratinocytes, which are cells that line the mouth. This suggests its role in mediating anti-inflammatory responses .

Cardiac Inflammation Study

The compound has been used to evaluate its effect on cardiac inflammation, particularly involving the NLRP3/Caspase-1/IL-18 pathway in mice models. This helps in understanding the inflammatory processes that may occur in the heart .

Neurovascular Coupling Response

In studies involving mice, PHA-543613 has been used to observe its effect on neurovascular coupling responses, which are critical for brain function and are often disrupted in various neurological disorders .

Cognitive Function Research

Due to its ability to cross the blood-brain barrier and its oral bioavailability, PHA-543613 hydrochloride is used in research focusing on cognitive functions, potentially offering insights into treatments for cognitive impairments .

Signal Transduction Pathways

Research has indicated that PHA-543613 hydrochloride can influence signal transduction pathways such as downregulating NF-κB signalling and promoting STAT-3 signalling, which are important in cellular responses to stimuli .

Acetylcholine Release Regulation

Studies have shown that oral keratinocytes upregulated acetylcholine release in response to bacterial lipopolysaccharide when treated with PHA-543613 hydrochloride, indicating its role in neurotransmitter regulation .

Mechanism of Action

Target of Action

PHA-543613 hydrochloride is a potent, orally active, brain-penetrant and selective agonist for the α7 subtype of neural nicotinic acetylcholine receptors (α7 nAChR) . The α7 nAChR is expressed by various cells, including oral keratinocytes . This receptor plays a key role in mediating anti-inflammatory responses .

Mode of Action

PHA-543613 hydrochloride interacts with its primary target, the α7 nAChR, to mediate anti-inflammatory responses . When the α7 nAChR is activated by PHA-543613 hydrochloride, it inhibits the expression of interleukin-8 (IL-8) at the transcriptional level . This effect is abolished when cells are pre-exposed to a specific α7 nAChR antagonist, α-bungarotoxin .

Biochemical Pathways

PHA-543613 hydrochloride affects several biochemical pathways. It downregulates NF-κB signaling through reduced phosphorylation of the NF-κB p65-subunit . In addition, PHA-543613 hydrochloride promotes STAT-3 signaling by maintaining phosphorylation . Furthermore, it influences the release of acetylcholine (ACh) from oral keratinocytes in response to Porphyromonas gingivalis lipopolysaccharide .

Pharmacokinetics

PHA-543613 hydrochloride is orally active and has good brain penetration . .

Result of Action

The activation of α7 nAChR by PHA-543613 hydrochloride results in several molecular and cellular effects. It inhibits the expression of IL-8 induced by Porphyromonas gingivalis at the transcriptional level . This compound also downregulates NF-κB signaling and promotes STAT-3 signaling . Furthermore, it positively influences sensory gating and memory in in vivo models of schizophrenia .

Action Environment

The action of PHA-543613 hydrochloride can be influenced by environmental factors. For instance, the expression of α7nAChR mRNA was found to be elevated in diseased periodontal tissue . This suggests that the pathological environment can influence the expression of the target receptor and, consequently, the action of PHA-543613 hydrochloride.

Future Directions

PHA-543613 hydrochloride is under development as a possible treatment for cognitive deficits in schizophrenia . It has been shown to inhibit Porphyromonas gingivalis-induced expression of interleukin-8 by oral keratinocytes . This suggests that α7nAChR plays a role in regulating the innate immune responses of oral keratinocytes .

properties

IUPAC Name |

N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]furo[2,3-c]pyridine-5-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O2.ClH/c19-15(12-7-11-3-6-20-14(11)8-16-12)17-13-9-18-4-1-10(13)2-5-18;/h3,6-8,10,13H,1-2,4-5,9H2,(H,17,19);1H/t13-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMTPSZUBRSEWNY-ZOWNYOTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)NC(=O)C3=NC=C4C(=C3)C=CO4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CCC1[C@H](C2)NC(=O)C3=NC=C4C(=C3)C=CO4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

PHA-543613 hydrochloride | |

CAS RN |

1586767-92-1 | |

| Record name | PHA-543613 hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1586767921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PHA-543613 HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13XQH31A5R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

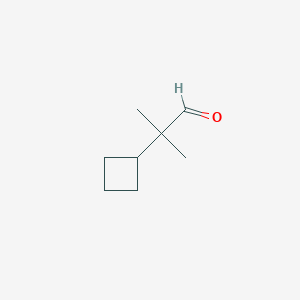

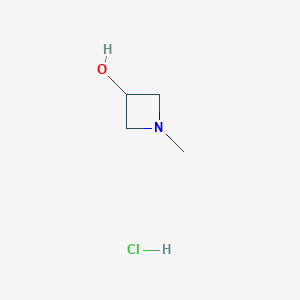

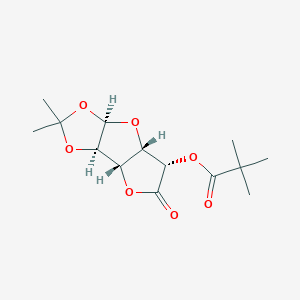

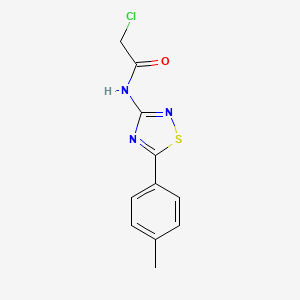

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does PHA 543613 hydrochloride interact with its target and what are the downstream effects?

A: PHA 543613 hydrochloride is a selective agonist of the α7 nicotinic acetylcholine receptor (α7nAChR) [, ]. Upon binding to α7nAChR, it activates downstream signaling pathways, notably inhibiting the phosphorylation of the NF-κB p65 subunit at Serine 468 and serine 536 []. This inhibition reduces NF-κB p65 translocation into the nucleus, ultimately leading to the downregulation of pro-inflammatory cytokine transcription, such as Interleukin-8 (IL-8) [].

Q2: What evidence suggests a potential therapeutic benefit of PHA 543613 hydrochloride in Parkinson’s Disease?

A: Research using a rat model of Parkinson's disease (induced by 6-hydroxydopamine lesion) demonstrated that PHA 543613 hydrochloride, administered intraperitoneally, provided neuroprotective effects on striatal dopaminergic neurons []. This protection was associated with a reduction in microglial activation, suggesting an anti-inflammatory mechanism of action []. Positron emission tomography (PET) imaging further revealed a partial reversal of dopamine transporter density decrease in the lesioned striatum of PHA 543613 hydrochloride-treated rats, indicating preservation of dopaminergic neuron integrity [].

Q3: How does PHA 543613 hydrochloride affect the inflammatory response in oral keratinocytes?

A: Studies have shown that PHA 543613 hydrochloride effectively inhibits the expression of the pro-inflammatory cytokine IL-8 in oral keratinocytes challenged with Porphyromonas gingivalis []. This inhibition occurs at the transcriptional level and is mediated through the α7nAChR pathway []. This finding suggests a potential role for PHA 543613 hydrochloride in modulating the immune response at epithelial surfaces, particularly in the context of periodontal disease where dysregulated immunity is a key feature [].

Q4: Is there any evidence of upregulation of the target receptor in diseased tissue?

A: Yes, research has shown that the α7nAChR, the target of PHA 543613 hydrochloride, is upregulated in diseased periodontal tissue []. This upregulation suggests a potential role for this receptor in the pathogenesis of periodontal disease and highlights the possibility of targeted therapeutic intervention using α7nAChR agonists like PHA 543613 hydrochloride.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[(Cyclohexyloxy)carbonyl]oxy}ethyl 2-oxo-3-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-2,3-dihydro-1H-benzimidazole-4-carboxylate](/img/structure/B1425227.png)

![[3-(2,5-Dichlorophenyl)-2-methylpropyl]amine hydrochloride](/img/structure/B1425233.png)

![3-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)benzonitrile](/img/structure/B1425236.png)